5-Iodoacetamidofluorescein

Übersicht

Beschreibung

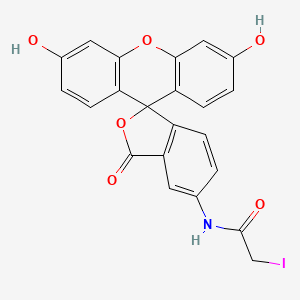

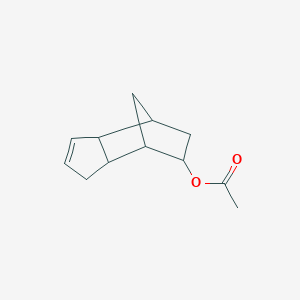

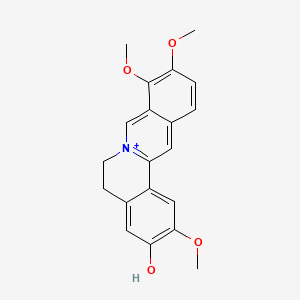

5-Iodoacetamidofluorescein is a thiol reactive fluorescein derivative . It is used for the synthesis of fluorescently labeled organelles, proteins, and peptides that include enzymes . It specifically and efficiently labels thiol groups on proteins .

Synthesis Analysis

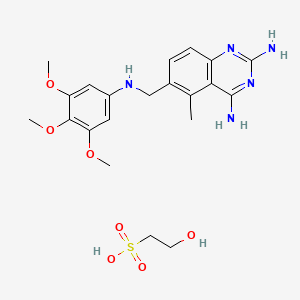

5-Iodoacetamidofluorescein is a fluorescein derivative that contains an iodoacetamido group for labeling proteins, peptides, and other biomolecules . Iodoacetamides primarily react with sulfhydryl groups to form stable thioether bonds at physiological pH and at room temperature or below .Molecular Structure Analysis

The molecular formula of 5-Iodoacetamidofluorescein is C22H14INO6 . It has a molecular weight of 515.25 .Physical And Chemical Properties Analysis

5-Iodoacetamidofluorescein is a solid substance . It is soluble in DMSO . It has an excitation wavelength of 492 nm and an emission wavelength of 515 nm .Wissenschaftliche Forschungsanwendungen

Protein Labeling

5-IAF is a fluorescent probe used for labeling proteins . It reacts with sulfhydryl groups in proteins to form stable thioether bonds . This property makes it a valuable tool in the study of protein structure and function .

Peptide Labeling

Similar to proteins, 5-IAF can also be used to label peptides . This allows researchers to study the structural properties, diffusion, and interactions of peptides .

Organelle Labeling

5-IAF is used for the synthesis of fluorescently labeled organelles, such as nuclei and nuclear matrices . This aids in the visualization and study of cellular structures .

Antibody Labeling

5-IAF can be used to label antibodies for use as immunofluorescent probes . This is particularly useful in immunohistochemistry and other techniques that rely on antibody-based detection .

Oligonucleotide Labeling

5-IAF can be used to label oligonucleotides for use as hybridization probes . This is particularly useful in molecular biology research, where it can help detect specific DNA or RNA sequences .

Protein Detection in Gels and Western Blots

5-IAF can be used to detect proteins in gels and on Western blots . The fluorescence of 5-IAF allows for the visualization of proteins, making it a valuable tool in proteomics research .

Study of Na+/K±ATPase

5-IAF has been used to monitor ligand binding and conformational changes of the Na+/K±ATPase . This is important in understanding the function of this vital cellular pump .

Study of Muscle Proteins

5-IAF has been widely used in the study of the structural properties, diffusion, and interactions of proteins, especially in muscle . It has been conjugated to many different proteins including actin, myosin, and troponin .

Wirkmechanismus

Target of Action

The primary targets of 5-Iodoacetamidofluorescein (5-IAF) are proteins, peptides, and other biomolecules that contain free sulfhydryl groups . These groups are typically found in the side chains of cysteine residues .

Mode of Action

5-IAF is a fluorescein derivative that contains an iodoacetamido group . This group allows 5-IAF to react with sulfhydryl groups to form stable thioether bonds at physiological pH and at room temperature or below .

Biochemical Pathways

5-IAF has been widely used as a tracer in living cells and in the study of the structural properties, diffusion, and interactions of proteins, especially in muscle . It has been conjugated to many different proteins including actin, myosin, troponin, hemoglobin, and thiol-containing proteins in SDS gels .

Pharmacokinetics

The pharmacokinetic properties of 5-IAF are influenced by its solubility and stability. It is soluble in buffers at pH > 6 . The compound is unstable in light, especially in solution .

Result of Action

The result of 5-IAF’s action is the synthesis of fluorescently labeled organelles (nuclei and nuclear matrices), proteins, and peptides that include enzymes . This labeling allows for the visualization and tracking of these biomolecules in various biological and biochemical studies .

Action Environment

The action of 5-IAF is influenced by environmental factors such as pH and light. At pH < 8, most aliphatic amines are protonated and nonreactive to iodoacetamides . Light, especially in solution, can destabilize 5-IAF . Therefore, it is recommended to store the compound at -20°C protected from light .

Safety and Hazards

5-Iodoacetamidofluorescein should be stored at -20°C protected from light . It is unstable in light, especially in solution . It reacts with free –SH group(s) . If dust is inhaled, remove from the contaminated area . If swallowed, wash out the mouth with water . In case of contact, immediately wash skin with soap and copious amounts of water . In case of contact, immediately flush eyes with copious amounts of water for at least 15 minutes .

Zukünftige Richtungen

5-Iodoacetamidofluorescein has been widely used as a tracer in living cells and in the study of the structural properties, diffusion, and interactions of proteins, especially in muscle . It has been conjugated to many different proteins including actin, myosin, troponin, hemoglobin, and thiol-containing proteins in SDS gels .

Relevant Papers There are several papers that discuss 5-Iodoacetamidofluorescein . These papers provide more detailed information about its properties and applications. For instance, one paper discusses how 5-Iodoacetamidofluorescein has been used to monitor ligand binding and conformational changes of the Na+/K±ATPase .

Eigenschaften

IUPAC Name |

N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-2-iodoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14INO6/c23-10-20(27)24-11-1-4-15-14(7-11)21(28)30-22(15)16-5-2-12(25)8-18(16)29-19-9-13(26)3-6-17(19)22/h1-9,25-26H,10H2,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UATCLPJEZJKNHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=O)CI)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14INO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60212768 | |

| Record name | 5-Iodoacetamidofluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodoacetamidofluorescein | |

CAS RN |

63368-54-7 | |

| Record name | 5-Iodoacetamidofluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063368547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Iodoacetamidofluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of 5-IAF?

A1: 5-Iodoacetamidofluorescein acts as a sulfhydryl-reactive probe, selectively targeting cysteine residues in proteins. The iodoacetamide group of 5-IAF undergoes a nucleophilic substitution reaction with the thiol group of cysteine, forming a stable thioether bond. [, , , ]

Q2: How does 5-IAF labeling affect protein function?

A2: The impact of 5-IAF labeling on protein function depends on the specific cysteine residue modified and its role in the protein's activity. Studies have shown that 5-IAF labeling can be achieved with minimal to no loss of enzymatic activity in some cases, while in others, it can lead to significant alterations in protein function. [, , , , ]

Q3: Can you provide an example of how 5-IAF labeling has been used to study protein conformational changes?

A3: In a study on the galactose receptor of Salmonella typhimurium, 5-IAF labeling of a single methionine residue, combined with intrinsic tryptophan fluorescence, revealed ligand-induced conformational changes propagated through the receptor molecule. [] This method highlighted the ability of 5-IAF to act as a sensitive reporter group for studying conformational dynamics.

Q4: What is the molecular formula and weight of 5-IAF?

A4: The molecular formula of 5-IAF is C21H14FIN2O5S, and its molecular weight is 584.36 g/mol. [, ]

Q5: What are the key spectroscopic properties of 5-IAF?

A5: 5-IAF exhibits an excitation maximum around 490 nm and an emission maximum around 520 nm. Its fluorescence properties are sensitive to the surrounding environment, making it a valuable tool for studying protein microenvironments and conformational changes. [, , , ]

Q6: How does the fluorescence of 5-IAF change in different environments?

A6: The fluorescence intensity, lifetime, and anisotropy of 5-IAF can be affected by factors like pH, solvent polarity, and proximity to quenching groups. This sensitivity makes it useful for studying protein microenvironments. For instance, in studies with chloroplast coupling factor 1, 5-IAF fluorescence indicated a partially buried hydrophobic labeling site. []

Q7: Are there any limitations to using 5-IAF in certain experimental conditions?

A7: Yes, the reactivity of 5-IAF can be influenced by factors like pH and the presence of reducing agents. Careful optimization of labeling conditions is crucial for achieving specific and efficient labeling. [, ]

Q8: Does 5-IAF possess any inherent catalytic properties?

A8: 5-IAF itself does not exhibit catalytic activity. Its primary function is as a fluorescent probe for labeling and studying proteins. [, ]

Q9: Have computational methods been used to study 5-IAF and its interactions with proteins?

A9: Yes, molecular dynamics simulations have been employed to model the behavior of 5-IAF attached to proteins and to estimate distances between donor-acceptor pairs in fluorescence resonance energy transfer (FRET) experiments. []

Q10: How critical is the iodoacetamide group in 5-IAF for its function?

A10: The iodoacetamide group is essential for the reactivity and selectivity of 5-IAF. It specifically targets the thiol group of cysteine residues, allowing for site-specific protein labeling. [, ]

Q11: What are the typical storage conditions for 5-IAF?

A11: 5-IAF is typically stored as a solid at -20°C, protected from light and moisture to ensure stability. []

Q12: Are there specific safety precautions to be taken when handling 5-IAF?

A12: As with any laboratory reagent, standard safety precautions should be followed when handling 5-IAF. This includes wearing appropriate personal protective equipment and handling the compound in a well-ventilated area. Consultation of the Safety Data Sheet (SDS) is recommended before use.

Q13: Has 5-IAF been investigated for any therapeutic applications?

A13: 5-IAF is primarily a research tool and is not currently used in clinical settings for therapeutic purposes. [, ]

Q14: Can you provide examples of how 5-IAF has been used in in vitro studies?

A14: 5-IAF has been extensively used in in vitro studies to investigate a variety of cellular processes. For example, it has been used to study actin dynamics in living cells [, ], investigate conformational changes in enzymes like the Na+/K+-ATPase [, ], and probe the interactions between proteins involved in muscle contraction. [, ]

Q15: Are there any known instances of resistance developing against 5-IAF?

A15: As 5-IAF is not a therapeutic agent, resistance mechanisms are not a primary concern in its applications.

Q16: Is there information available on the toxicity profile of 5-IAF?

A16: While 5-IAF is not intended for therapeutic use, standard toxicological assessments are generally conducted for research reagents to ensure safe handling and disposal.

Q17: Has 5-IAF been explored for targeted delivery applications?

A17: 5-IAF's primary use lies in its inherent ability to selectively target cysteine residues within proteins. While not directly a drug delivery strategy, this inherent targeting capability makes it a valuable tool in studying protein localization and interactions.

Q18: Has 5-IAF been investigated for its potential as a biomarker or diagnostic tool?

A18: While 5-IAF itself might not be a direct biomarker, its ability to report on protein modifications, particularly cysteine oxidation states, could potentially be utilized in developing diagnostic tools or understanding disease mechanisms. [, ]

Q19: What analytical techniques are commonly used to characterize 5-IAF-labeled proteins?

A19: Common techniques include fluorescence spectroscopy (steady-state and time-resolved), fluorescence microscopy, SDS-PAGE, and mass spectrometry. These methods allow researchers to analyze fluorescence properties, quantify labeling efficiency, identify labeling sites, and study protein conformational changes. [, , , , ]

Q20: Can you elaborate on the use of fluorescence resonance energy transfer (FRET) with 5-IAF?

A20: FRET, utilizing 5-IAF as a donor or acceptor, has been instrumental in measuring distances between labeled sites within proteins, providing insights into protein folding, conformational changes, and protein-protein interactions. [, ]

Q21: What is the solubility of 5-IAF in common solvents?

A22: 5-IAF is soluble in polar solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its solubility in aqueous solutions can be limited and is often enhanced by the addition of a small percentage of DMSO. []

Q22: How are analytical methods involving 5-IAF validated?

A23: Validation of analytical methods, especially when quantifying 5-IAF-labeled proteins, typically involves assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), ensuring the reliability and reproducibility of the method. []

Q23: What are the quality control measures taken during the production of 5-IAF?

A24: Manufacturers of research-grade 5-IAF typically implement strict quality control measures, including purity analysis, spectroscopic characterization, and stability testing, to ensure lot-to-lot consistency and reliability. []

Q24: Has 5-IAF been shown to elicit any immunogenic responses?

A24: Information regarding the immunogenicity of 5-IAF is limited as its primary application is as a research tool and not a therapeutic agent.

Q25: Has 5-IAF been investigated for its interactions with drug transporters?

A25: Given its role as a research tool and not a therapeutic agent, specific studies focusing on 5-IAF's interactions with drug transporters are likely limited.

Q26: Are there any known interactions of 5-IAF with drug-metabolizing enzymes?

A26: As 5-IAF is not a drug candidate, information regarding its interactions with drug-metabolizing enzymes is likely not a primary focus of research.

Q27: Are there any alternative fluorescent probes to 5-IAF for cysteine labeling?

A29: Yes, several alternative fluorescent probes are available for cysteine labeling, each with its own advantages and disadvantages in terms of spectral properties, reactivity, and cost. Some examples include maleimides (e.g., fluorescein maleimide), acrylamides, and methanethiosulfonates. []

Q28: How should 5-IAF waste be handled and disposed of responsibly?

A28: Disposal of 5-IAF should adhere to local regulations and guidelines for laboratory waste management. It is generally recommended to treat 5-IAF waste as hazardous chemical waste.

Q29: What resources are available for researchers to access information and protocols related to 5-IAF?

A29: Researchers can find valuable information on 5-IAF from various sources, including scientific literature databases like PubMed and Semantic Scholar, commercial suppliers of research chemicals, and online research communities and forums.

Q30: When was 5-IAF first synthesized and what were some of the early applications?

A32: While the exact date of its first synthesis is difficult to pinpoint, 5-IAF gained prominence as a research tool in the late 20th century with the development of fluorescence-based techniques for studying biological systems. Early applications focused on investigating protein structure, enzyme kinetics, and protein-protein interactions. []

Q31: How has 5-IAF facilitated research across different scientific disciplines?

A33: 5-IAF has played a crucial role in bridging disciplines like biochemistry, biophysics, cell biology, and bioengineering. Its use in fluorescence-based techniques has enabled researchers to study complex biological processes at a molecular level, fostering a deeper understanding of cellular mechanisms and disease pathogenesis. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(E)-11-[(24Z)-14,16-Dihydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-enyl]-N-methylformamide](/img/structure/B1672803.png)

![(3S,7R,8aS)-Hexahydro-7-hydroxy-3-(hydroxymethyl)-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1672816.png)